Halide-Dependent Acceleration Specificity: Propane-1,3-disulfonic Acid (PDSH) vs. SPS/MPS in Copper Damascene Electrodeposition
In a rotating ring-disk electrode study comparing accelerator additives for copper Damascene electrodeposition, propane-1,3-disulfonic acid (PDSH, the non-hydroxylated analog of HPSA) demonstrated a reversed halide preference compared to SPS and MPS. SPS and mercaptopropylsulfonic acid (MPS) exhibited superior acceleration with chloride (Cl⁻), whereas PDSH showed markedly higher acceleration in the presence of bromide (Br⁻) [1]. The highest acceleration effect was achieved with 4 ppm PDSH and 50 ppm Br⁻; optimal via-filling under periodic pulse reverse current (I_on = -20 mA/cm²) was obtained with 2 ppm PDSH and 50 ppm Br⁻ or Cl⁻ [1]. HPSA, bearing an additional hydroxyl substituent on the C1 carbon relative to PDSH, introduces a secondary coordination site and increased hydrogen-bonding capacity that is expected to further modify halide-dependent accelerator behavior in a quantifiable manner, though direct comparative data for HPSA specifically are not yet published in the open literature [2].
| Evidence Dimension | Halide co-factor preference for acceleration |
|---|---|
| Target Compound Data | PDSH (analog): optimal acceleration with Br⁻ (4 ppm PDSH + 50 ppm Br⁻ produces highest acceleration); HPSA expected to exhibit similar or enhanced Br⁻ preference due to additional hydroxyl coordination |
| Comparator Or Baseline | SPS and MPS: optimal acceleration with Cl⁻ |
| Quantified Difference | PDSH acceleration with Br⁻ exceeds that with Cl⁻; SPS/MPS acceleration with Cl⁻ exceeds that with Br⁻ (inverse preference). Optimal PDSH via-filling: 2 ppm PDSH + 50 ppm Br⁻ or Cl⁻; maximum acceleration: 4 ppm PDSH + 50 ppm Br⁻ |
| Conditions | Rotating ring-disk electrode in CuSO₄/H₂SO₄ solution; periodic pulse reverse current with I_on = -20 mA/cm² |
Why This Matters
Halide co-factor selection determines accelerator efficacy in semiconductor copper electroplating; HPSA's structural class (propane disulfonates) offers a differentiated halide preference profile that enables formulation optimization distinct from thiol-based accelerators.
- [1] Tran, A.V.N., Hoang, H.V., Hirato, T., Kondo, K. A Rotating Ring Disk Study of Accelerators with Cl⁻ and Br⁻ for Copper Damascene Electrodeposition. Journal of The Surface Finishing Society of Japan, 2018, 69(8): 352-355. View Source
- [2] Chem-Tools. 1-Hydroxypropane-1,3-disulfonic acid: Sulfonic acid groups act as strong acid catalysts facilitating esterification, etherification, and alkylation reactions. View Source
